![molecular formula C13H23NO B7639915 [(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B7639915.png)
[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol, also known as CPCCOEt, is a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Wirkmechanismus
[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol is a selective antagonist for mGluR1, which belongs to the G protein-coupled receptor family. When mGluR1 is activated by its ligand glutamate, it triggers a cascade of intracellular signaling pathways that regulate various physiological processes. This compound binds to the allosteric site on mGluR1 and prevents its activation by glutamate, thereby blocking the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different animal models. For example, this compound has been shown to reduce pain sensitivity in rats, suggesting that mGluR1 plays a role in pain processing. This compound has also been shown to reduce anxiety-like behavior and depression-like behavior in mice, suggesting that mGluR1 plays a role in emotional regulation. In addition, this compound has been shown to reduce drug-seeking behavior in rats, suggesting that mGluR1 plays a role in addiction. Furthermore, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, suggesting that mGluR1 may be a potential therapeutic target for these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol has several advantages and limitations for lab experiments. One advantage is its high selectivity for mGluR1, which allows researchers to study the specific role of this receptor subtype in various physiological and pathological processes. Another advantage is its ability to cross the blood-brain barrier, which allows researchers to study the role of mGluR1 in the central nervous system. However, one limitation is its potential off-target effects on other receptors or enzymes, which may affect the interpretation of the results. Another limitation is its relatively short half-life, which may require frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for the study of [(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol and mGluR1. One direction is to investigate the role of mGluR1 in other physiological and pathological processes, such as learning and memory, epilepsy, and schizophrenia. Another direction is to develop more selective and potent antagonists for mGluR1, which may have better therapeutic potential for various diseases. Furthermore, the development of mGluR1 modulators that can either enhance or inhibit its activity may provide new opportunities for the treatment of various diseases.
Synthesemethoden
[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylcyclohexanone from cyclohexanone through a Grignard reaction. The second step involves the reaction of 3-methylcyclohexanone with ethyl acetoacetate to form 3-methylcyclohexenone. The third step involves the reaction of 3-methylcyclohexenone with (1R,4S)-4-amino-cyclopent-2-en-1-ol to form this compound.
Wissenschaftliche Forschungsanwendungen
[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, this compound has been used to study the role of mGluR1 in pain processing, anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[(1R,4S)-4-[(3-methylcyclohexyl)amino]cyclopent-2-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-3-2-4-12(7-10)14-13-6-5-11(8-13)9-15/h5-6,10-15H,2-4,7-9H2,1H3/t10?,11-,12?,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNCWHSGTREGNN-PYNQCMFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2CC(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1)N[C@H]2C[C@H](C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

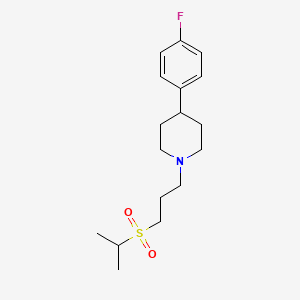
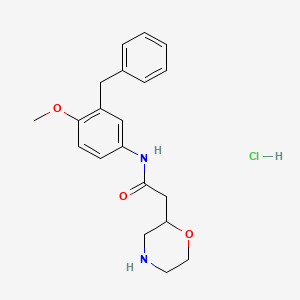
![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)

![7-[(1-cyclopentylpyrazol-3-yl)methyl]-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7639872.png)
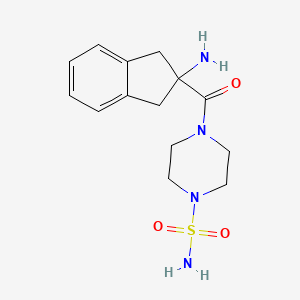
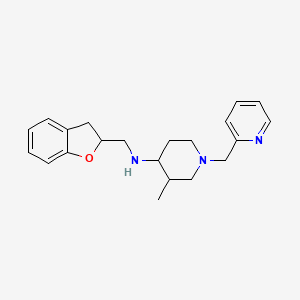
![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)
![2-(1-Aminocyclobutyl)-1-[2-(4-methylphenyl)pyrrolidin-1-yl]ethanone;hydrochloride](/img/structure/B7639909.png)
![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
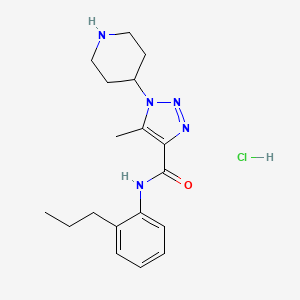
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)